Silane, specifically [(dimethoxymethylsilyl)methyl]trimethyl-, is a specialized organosilicon compound that plays a critical role in various industrial applications, particularly in enhancing the properties of materials through silane coupling. This compound is classified under silanes, which are silicon-containing compounds characterized by silicon-hydrogen (Si-H) bonds. The unique structure of silanes allows them to interact effectively with both organic and inorganic materials, making them valuable in adhesives, coatings, and composite materials.
The compound is synthesized through various methods that involve the reaction of silanes with organic functional groups. Its structural characteristics and reactivity are crucial for its applications in fields such as materials science and engineering.
The synthesis of [(dimethoxymethylsilyl)methyl]trimethyl- can be achieved through several chemical pathways. One common method involves the reaction of trimethylsilyl chloride with dimethoxymethylsilane in the presence of a base. The general reaction can be summarized as follows:
The molecular structure of [(dimethoxymethylsilyl)methyl]trimethyl- consists of a central silicon atom bonded to three methyl groups and one dimethoxymethyl group. The general formula can be represented as:
The compound undergoes various chemical reactions typical of silanes, including hydrolysis and condensation reactions. For example:
These reactions are significant in forming siloxane networks, which enhance the mechanical properties of composites and coatings.
The mechanism by which [(dimethoxymethylsilyl)methyl]trimethyl- acts involves its ability to form covalent bonds with hydroxyl groups on surfaces (e.g., glass, metal) or within polymer matrices. Upon application, the silane undergoes hydrolysis to form silanol groups, which then condense to create a robust siloxane network.
Organosilicon chemistry represents a cornerstone of modern synthetic and materials science, distinguished by the unique properties imparted by silicon-carbon bonds. Unlike their carbon counterparts, organosilicon compounds exhibit enhanced thermal stability, distinct electronic properties, and versatile reactivity patterns that stem from silicon's lower electronegativity and larger atomic radius. Within this domain, functional silane derivatives serve as critical building blocks and intermediates, enabling transformations inaccessible to purely organic frameworks. The compound Silane, [(dimethoxymethylsilyl)methyl]trimethyl- exemplifies this sophistication, integrating methoxy groups for hydrolytic sensitivity, trimethylsilyl groups for steric and electronic modulation, and a methylene bridge that influences intramolecular electronic communication. This hybrid architecture positions it uniquely at the intersection of traditional silicone chemistry and advanced synthetic applications, where its dual reactivity profiles can be exploited for tailored molecular design [3] [8].
The evolution of organosilicon chemistry began with Friedel and Crafts' 1863 synthesis of tetraethylsilane, marking the first deliberate creation of a silicon-carbon bond. However, systematic exploration burgeoned with Frederic Stanley Kipping's pioneering early 20th century work, which established foundational methodologies like Grignard-based alkylation of chlorosilanes and unveiled the first silicone oligomers. Kipping's erroneous comparison of these materials to ketones inadvertently named an entire class of compounds that would revolutionize materials science [3]. A transformative leap occurred in 1945 with Eugene Rochow's discovery of the Direct Process, enabling industrial-scale production of methylchlorosilanes via the reaction of methyl chloride with silicon-copper alloy. This method, producing key intermediates like dimethyldichlorosilane (Me₂SiCl₂), democratized access to diverse silanes and silicones, rendering them commodity chemicals [3] [9]. The subsequent development of hydrosilylation—catalyzed by platinum complexes—further expanded the synthetic toolbox, allowing efficient Si-C bond formation across unsaturated substrates and facilitating the creation of complex architectures like [(dimethoxymethylsilyl)methyl]trimethyl-silane [3] [9]. These historical advances collectively transformed organosilicon chemistry from laboratory curiosities into an indispensable discipline underpinning polymers, coatings, adhesives, and precision synthetic methodologies [8].
[(Dimethoxymethylsilyl)methyl]trimethyl-silane (Me₃SiCH₂SiMe(OMe)₂) embodies a molecular crucible for probing silicon-carbon bond interactions. Its structure juxtaposes two distinct silicon environments: a hydrolysis-prone (dimethoxymethylsilyl) unit and a hydrolysis-resistant trimethylsilyl group, interconnected by a methylene (CH₂) bridge. This arrangement facilitates nuanced electronic and steric phenomena:
Bond Length and Strength: The central Si-CH₂-Si linkage features elongated Si-C bonds (~1.87-1.90 Å) compared to typical C-C bonds (1.54 Å), reducing steric congestion around the methylene carbon while maintaining substantial bond strength (~314 kJ/mol for Si-C vs. 334 kJ/mol for C-C). This length-strength paradox arises from orbital mismatches: the sp³-hybridized carbon bonds effectively with silicon's larger sp³ orbitals, creating bonds that are longer yet thermodynamically robust [3].
Negative Hyperconjugation: The σ*(Si-C) orbitals of the electron-rich trimethylsilyl group (Me₃Si-) interact with adjacent σ(C-H) orbitals of the bridging methylene unit. This negative hyperconjugation partially delocalizes electron density, subtly polarizing the CH₂ group and influencing its susceptibility to electrophilic attack or deprotonation [3] [8].
Skeletal Rearrangements: Analogous dimethoxymethylsilyl complexes demonstrate facile 1,2-methyl migrations. Research on tungsten complexes revealed that HSi(OMe)₂Me undergoes intramolecular methyl shifts from silicon to metal centers under mild conditions. This suggests that [(dimethoxymethylsilyl)methyl]trimethyl-silane could exhibit similar ligand mobility, where methoxy or methyl groups migrate between silicon atoms or to electrophilic centers, especially under catalysis [7].
Table 1: Critical Bond Parameters in [(Dimethoxymethylsilyl)methyl]trimethyl-Silane [3]*
Bond Type | Bond Length (Å) | Approx. Bond Strength (kJ/mol) | Electronic Feature |
---|---|---|---|
Si-C (aliphatic) | 1.86-1.90 | 314 | Polarized δ⁺(Si)-δ⁻(C) |
Si-O (methoxy) | 1.59 | 460 | Highly polar δ⁻(O)-δ⁺(Si) |
Si-CH₃ (trimethyl) | 1.86 | 314 | Moderate polarity |
C-O (methoxy) | 1.43 | 355 | Limited polarity |
The methoxy (MeO-) and trimethylsilyl (Me₃Si-) substituents in [(dimethoxymethylsilyl)methyl]trimethyl-silane govern its chemical behavior through orthogonal yet complementary mechanisms:
Methoxy Groups: Hydrolytic Gateways: The methoxysilyl unit [Si(OMe)₂Me] serves as the compound’s primary reactive handle. Its hydrolysis kinetics are profoundly influenced by pH and electronic effects. Under acidic conditions, protonation of methoxy oxygen renders silicon more electrophilic, facilitating nucleophilic attack by water. This follows an Sₙ2 mechanism with inversion at silicon [2] [6]. Critically, the hydrolysis rate diminishes with successive methoxy group displacement due to increasing steric hindrance and decreasing positive charge on silicon. Basic conditions reverse this trend: initial hydroxide attack generates a pentacoordinate silicate intermediate, which electronically activates remaining methoxy groups toward faster substitution. Compared to ethoxy analogs, methoxysilanes hydrolyze ~5-10 times faster due to methanol's better leaving group ability versus ethanol and reduced steric bulk [6]. This kinetic advantage makes methoxysilanes preferred for applications requiring rapid sol-gel processing or surface modification.
Trimethylsilyl Group: Steric and Electronic Shielding: The Me₃Si- moiety exerts multifaceted influences:
Table 2: Hydrolysis Kinetics of Methoxy vs. Ethoxy Silanes Under Different Conditions [6]*
Alkoxy Group | Relative Hydrolysis Rate (Acidic) | Relative Hydrolysis Rate (Basic) | Primary Hydrolysis Product |
---|---|---|---|
-OCH₃ (methoxy) | 10.0 (reference) | 8.5 | CH₃OH |
-OC₂H₅ (ethoxy) | 1.0 | 1.0 | C₂H₅OH |
-OCH₃ in RSi(OMe)₃ | 3.2 | 3.8 | RSi(OH)₃ |
-OCH₃ in RMeSi(OMe)₂ | 2.1 | 2.3 | RMeSi(OH)₂ |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7